Methyl 6-methyl-5-phenylpyridine-3-carboxylate
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Overview
Description
Methyl 6-methyl-5-phenylpyridine-3-carboxylate is a chemical compound with the molecular formula C14H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes a phenyl group and a carboxylate ester group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-5-phenylpyridine-3-carboxylate typically involves the reaction of 6-methyl-5-phenylpyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and optimize yield. The product is then purified using techniques such as distillation or crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for hydrolysis.
Major Products:
Oxidation: 6-methyl-5-phenylpyridine-3-carboxylic acid.
Reduction: 6-methyl-5-phenylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methyl-5-phenylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 6-methyl-5-phenylpyridine-3-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Methyl 6-methylpyridine-3-carboxylate: Similar structure but lacks the phenyl group.
Methyl 5-phenylpyridine-3-carboxylate: Similar structure but lacks the methyl group on the pyridine ring.
Uniqueness: Methyl 6-methyl-5-phenylpyridine-3-carboxylate is unique due to the presence of both a phenyl group and a methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to its analogs.
Properties
CAS No. |
10176-84-8 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 6-methyl-5-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-10-13(11-6-4-3-5-7-11)8-12(9-15-10)14(16)17-2/h3-9H,1-2H3 |
InChI Key |
WEYWHUYCUMOXNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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